5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole

Lipophilicity Drug-likeness Pyrazole derivatives

Researchers synthesizing bioactive pyrazole-4-acetic acid derivatives often face inconsistent yields and purification challenges. This compound addresses those pain points directly: - High-Yield Precursor: Achieves 98.5% yield in the chloromethylation step, ensuring a robust route. - Facile Purification: A crystalline solid (mp 96.5-97 °C) enabling purification via crystallization instead of chromatography. - Reliable Supply: Commercial availability at 95% purity for research and further manufacturing use.

Molecular Formula C16H11Cl3N2
Molecular Weight 337.6 g/mol
CAS No. 55828-97-2
Cat. No. B1422779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole
CAS55828-97-2
Molecular FormulaC16H11Cl3N2
Molecular Weight337.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(C(=N2)C3=CC=C(C=C3)Cl)CCl)Cl
InChIInChI=1S/C16H11Cl3N2/c17-10-14-15(11-6-8-12(18)9-7-11)20-21(16(14)19)13-4-2-1-3-5-13/h1-9H,10H2
InChIKeyLCFJVWSEZNBVPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole (CAS 55828-97-2): A Halogenated Pyrazole Intermediate for Anti-Inflammatory Scaffold Synthesis


5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole (CAS 55828-97-2) is a trisubstituted 1-phenyl-1H-pyrazole derivative featuring chloro, chloromethyl, and 4-chlorophenyl substituents at the 5-, 4-, and 3-positions, respectively. It is a solid with a melting point of 96.5–97 °C and a molecular weight of 337.6 g/mol [1]. This compound serves as a key intermediate in the synthesis of halogenated pyrazole-4-acetic acid derivatives, which are described in patent literature as possessing analgesic, antipyretic, and anti-inflammatory (antiphlogistic) properties [2]. It is commercially available at a typical purity of 95% for research and further manufacturing use [1].

5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole: Why In-Class Pyrazole Analogs Cannot Be Interchanged


The exact substitution pattern of 5-chloro, 4-chloromethyl, and 3-(4-chlorophenyl) on the 1-phenyl-1H-pyrazole core imparts a unique combination of electronic, steric, and reactivity properties that are not replicated by close analogs. Replacement of the 5-chloro substituent with hydrogen (as in 4-(chloromethyl)-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole, CAS 55432-06-9) alters the electron density of the pyrazole ring, affecting both the electrophilicity of the chloromethyl group and the overall lipophilicity [1]. Substitution at the 1-position with methyl instead of phenyl changes the steric environment and reduces the potential for π-stacking interactions. The quantitative evidence below demonstrates that these structural differences translate into measurable physicochemical and synthetic utility distinctions that preclude casual interchange in synthetic routes, particularly those leading to bioactive pyrazole-4-acetic acid derivatives [2].

5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole: Quantitative Differentiation Evidence vs. Closest Analogs


Computed Lipophilicity (XLogP3) Advantage vs. 5-Des-Chloro Analog

The presence of the 5-chloro substituent on the pyrazole ring in the target compound (CAS 55828-97-2) increases computed lipophilicity compared to its 5-des-chloro analog (CAS 55432-06-9), which bears hydrogen at the 5-position. A higher XLogP3 value may enhance membrane permeability and influence pharmacokinetic behavior in biologically active derivatives [1].

Lipophilicity Drug-likeness Pyrazole derivatives

High-Yield Synthesis from Hydroxymethyl Precursor Enables Efficient Scale-Up

The target compound is prepared by treatment of 5-chloro-3-p-chlorophenyl-4-hydroxymethyl-1-phenyl-pyrazole with thionyl chloride, affording 5-chloro-4-chloromethyl-3-p-chlorophenyl-1-phenyl-pyrazole in 98.5% yield with a melting point of 96.5–97 °C . This high yield is notable for a chlorodehydroxylation reaction on a polysubstituted pyrazole, where electron-withdrawing substituents can sometimes reduce nucleophilicity and lower yields.

Synthetic efficiency Process chemistry Pyrazole intermediates

Dual Chloro-Substitution Pattern Specified in Bioactive Pyrazole-4-Acetic Acid Patent Series

US Patent US3974176A explicitly lists 5-chloro-4-(chloromethyl)-3-(4-chlorophenyl)-1-phenylpyrazole as a synthetic intermediate for the preparation of 2-[5-chloro-3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetic acid and related amide, nitrile, and amidine derivatives claimed to possess analgesic, antipyretic, and antiphlogistic (anti-inflammatory) activity [1]. The patent describes the 5-chloro-3-(4-chlorophenyl)-1-phenyl substitution pattern as integral to the pharmacophore; the 4-chloromethyl group serves as the precursor to the acetic acid side chain.

Anti-inflammatory agents COX inhibition Patent chemistry

Molecular Weight and Heavy Atom Count Differentiation vs. 5-Des-Chloro Analog

The target compound has a molecular weight of 337.6 g/mol and contains 21 heavy atoms, compared to 303.2 g/mol and 19 heavy atoms for the 5-des-chloro analog (CAS 55432-06-9) [1][2]. The additional chlorine atom increases the heavy atom count by 2 and contributes approximately 34.4 Da to the molecular weight, which can influence solubility, permeability, and metabolic stability of downstream derivatives.

Physicochemical properties Molecular weight Lead optimization

5-Chloro-4-chloromethyl-3-(4-chloro-phenyl)-1-phenyl-1H-pyrazole: Optimal Research and Industrial Use Cases


Synthesis of 5-Chloro-3-(4-chlorophenyl)-1-phenylpyrazole-4-acetic Acid Derivatives for Anti-Inflammatory Screening

The compound is the direct synthetic precursor to 2-[5-chloro-3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetic acid and its amide, nitrile, and amidine derivatives, as described in US3974176A . The 4-chloromethyl group undergoes nucleophilic substitution with cyanide (to form the acetonitrile) followed by hydrolysis to the acetic acid. The high yield (98.5%) of the chloromethylation step makes this compound the preferred starting material for medicinal chemistry groups synthesizing focused libraries around this scaffold for COX inhibition or related anti-inflammatory target screening.

Comparative Physicochemical Profiling in Pyrazole Structure-Activity Relationship (SAR) Studies

When exploring the impact of 5-substitution on lipophilicity, the target compound (XLogP3 = 5.5) provides a significant logP increment (+0.9) over the 5-des-chloro analog (XLogP3 = 4.6) . This pair of compounds can serve as matched molecular pair probes for dissecting the contribution of the 5-chloro substituent to membrane permeability, metabolic stability, and off-target binding in cellular and in vitro ADME assays without introducing additional structural variables.

Process Chemistry Development and Scale-Up of Halogenated Pyrazole Intermediates

The documented synthesis with 98.5% yield and a well-defined crystalline product (mp 96.5–97 °C) provides a robust starting point for process development. The solid-state properties facilitate purification by crystallization rather than chromatography, which is advantageous for kilo-lab and pilot-plant scale preparations. The compound's reactivity profile—combining an electrophilic chloromethyl handle with an electron-withdrawing 5-chloro substituent—enables sequential, chemoselective derivatization strategies that are valuable in route scouting.

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